L-N-Boc-3-methylmorpholine

Description

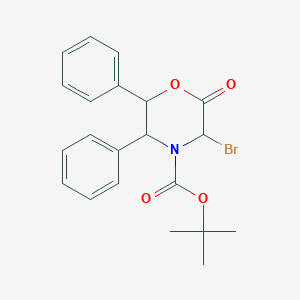

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrNO4/c1-21(2,3)27-20(25)23-16(14-10-6-4-7-11-14)17(26-19(24)18(23)22)15-12-8-5-9-13-15/h4-13,16-18H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVNBQKUIAJJBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(OC(=O)C1Br)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for L N Boc 3 Methylmorpholine

Stereoselective Synthesis Approaches

The creation of a specific stereoisomer, such as the L-configuration in L-N-Boc-3-methylmorpholine, necessitates the use of stereoselective synthesis techniques. nih.gov These methods are designed to favor the formation of one enantiomer or diastereomer over others.

Principles of Asymmetric Transformations and Enantiomerically Pure Compound Generation

Asymmetric transformations are the cornerstone of producing enantiomerically pure compounds. researchgate.net These reactions introduce chirality into a molecule, leading to an excess of one enantiomer. The generation of enantiomerically pure compounds often relies on principles such as kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, or through the use of chiral catalysts that create a chiral environment for the reaction to proceed stereoselectively. google.compageplace.de The efficiency of these transformations is often measured by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer. iranchembook.ir

Chiral Auxiliary-Mediated Synthetic Pathways

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. collectionscanada.gc.ca Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of morpholine (B109124) derivatives, chiral auxiliaries derived from amino acids are commonly employed. collectionscanada.gc.caunimi.it For instance, an N-acyl oxazolidinone, a type of chiral auxiliary, can be used to control the stereochemistry of alkylation or aldol (B89426) reactions, which can be key steps in the construction of the morpholine ring precursor. iranchembook.ir The auxiliary is then cleaved to yield the desired enantiomerically enriched product.

A general representation of a chiral auxiliary-mediated synthesis is shown below:

| Step | Description |

| 1 | Attachment of a chiral auxiliary to a prochiral substrate. |

| 2 | Diastereoselective reaction to create a new stereocenter. |

| 3 | Removal of the chiral auxiliary to yield the enantiomerically enriched product. |

Application of Chiral Reagents in Stereoselective Formations

Chiral reagents are enantiomerically pure compounds that react with a substrate to form a new chiral product. chemistry-chemists.com Unlike chiral auxiliaries, the chiral reagent is consumed during the reaction. Examples include chiral reducing agents, such as those modified with chiral ligands, which can stereoselectively reduce a ketone to a specific alcohol enantiomer. iranchembook.ir In the context of this compound synthesis, a chiral reagent could be used, for example, in the asymmetric reduction of a ketone precursor to establish the stereocenter at the 3-position of the morpholine ring. The choice of the chiral reagent is critical and depends on the specific transformation required. luxembourg-bio.com

Ring Formation and Cyclization Strategies for the Morpholine Scaffold

The construction of the morpholine ring is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to efficiently form this heterocyclic system. researchgate.net

Cyclization Methods Involving N-Boc-Protected Amino Diols

A common and effective method for constructing the morpholine ring involves the intramolecular cyclization of N-Boc-protected amino diols. unimi.itresearchgate.net In this approach, a linear precursor containing both an amino group (protected with a Boc group) and two hydroxyl groups is synthesized. The cyclization is typically achieved by converting one of the hydroxyl groups into a good leaving group, such as a tosylate or mesylate, followed by intramolecular nucleophilic substitution by the other hydroxyl group or the deprotected amine. unimi.it The use of a base, such as sodium hydride, is often required to facilitate the deprotonation of the nucleophile. unimi.it

A representative reaction scheme for this cyclization is as follows:

| Reactant | Reagents | Product |

| N-Boc-protected amino diol | 1. TsCl, Pyridine; 2. NaH | N-Boc-morpholine derivative |

This method offers good control over the stereochemistry of the final product, as the stereocenters in the amino diol precursor are directly translated into the morpholine ring.

One-Pot Syntheses Contextualized from Oxirane and Aziridine (B145994) Precursors

One-pot syntheses offer an efficient alternative for the construction of the morpholine scaffold by minimizing the number of separate reaction and purification steps. researchgate.net These strategies can start from readily available precursors like oxiranes (epoxides) and aziridines. researchgate.netmdpi.com

For instance, an enantiomerically pure oxirane can react with an amino alcohol in a ring-opening reaction to form an intermediate that can then undergo intramolecular cyclization to yield the morpholine ring. researchgate.net Similarly, an aziridine can serve as a precursor. The reaction of an N-protected aziridine-2-carboxylate (B8329488) with a suitable nucleophile can lead to a ring-opened intermediate that is primed for cyclization into the morpholine structure. mdpi.com These one-pot procedures are often catalyzed by acids or bases and can be highly stereoselective, depending on the nature of the starting materials and reaction conditions. researchgate.net

Introduction and Deprotection of the tert-Butoxycarbonyl (Boc) Group

The tert-Butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability in various reaction conditions and its facile removal under specific acidic conditions. highfine.comorganic-chemistry.org

Reagents and Optimized Reaction Conditions for Boc Protection

The introduction of the Boc group onto the nitrogen of 3-methylmorpholine (B1346471) is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reagent reacts with the secondary amine of the morpholine ring to form the corresponding N-Boc derivative. jk-sci.com The reaction is generally performed in the presence of a base to neutralize the acid generated during the reaction. Common bases include triethylamine (B128534) (TEA), sodium hydroxide, or sodium bicarbonate. highfine.comjk-sci.com The choice of solvent can vary, with common options being tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), dioxane, and water mixtures, or even solvent-free conditions. highfine.comjk-sci.comresearchgate.net

For amines with low nucleophilicity or those sensitive to water, anhydrous conditions using a base like 4-dimethylaminopyridine (B28879) (DMAP) in a solvent such as acetonitrile (B52724) or triethylamine in methanol (B129727) can be employed. highfine.comwikipedia.org The reaction temperature is often ambient, though for less reactive amines, moderate heating (40-50°C) may be necessary. highfine.com The chemoselective N-Boc protection of amines in the presence of other functional groups like alcohols and esters has been successfully demonstrated. researchgate.netresearchgate.net

Several catalytic systems have been developed to promote the N-Boc protection, offering advantages such as mild reaction conditions and high yields. These include the use of Lewis acids like yttria-zirconia and nanocerium oxide, which can facilitate the reaction under solvent-free conditions at room temperature. researchgate.netsemanticscholar.org

Interactive Table: Reagents and Conditions for Boc Protection of Amines

| Reagent | Base | Solvent | Temperature | Key Features |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature | Standard and widely used method. jk-sci.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide | Dioxane/Water | Room Temperature | Suitable for aqueous conditions. highfine.com |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Room Temperature | Effective for less nucleophilic amines. wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | None (Catalyst) | Solvent-free | Room Temperature | Environmentally benign approach. researchgate.net |

| Di-tert-butyl dicarbonate (Boc₂O) | Yttria-zirconia | Acetonitrile | Room Temperature | Catalytic method with high efficiency. semanticscholar.org |

Methodologies for Selective Boc Group Cleavage

The removal of the Boc group, or deprotection, is most commonly accomplished under acidic conditions. organic-chemistry.org Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) are highly effective. wikipedia.orgjkchemical.com The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. masterorganicchemistry.com

Hydrochloric acid (HCl) in an organic solvent like methanol or dioxane is another common reagent for Boc deprotection. wikipedia.org The choice of acid and solvent can be tailored to the specific substrate to avoid unwanted side reactions. For instance, in the presence of other acid-sensitive groups, milder conditions are preferred. highfine.com To prevent side reactions caused by the tert-butyl cation intermediate, scavenger reagents like anisole (B1667542) or thioanisole (B89551) can be added to the reaction mixture. wikipedia.org

Selective cleavage of the Boc group in the presence of other protecting groups is a key consideration in multi-step synthesis. For example, the Boc group can be removed while leaving a benzyloxycarbonyl (Cbz) group intact by using acidic conditions. masterorganicchemistry.com Conversely, catalytic hydrogenolysis can remove a Cbz group in the presence of a Boc group. highfine.com Specific reagents have been developed for selective deprotection. For example, zinc bromide (ZnBr₂) in dichloromethane can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups unaffected. jk-sci.comjkchemical.com Similarly, montmorillonite (B579905) K10 clay has been used for the selective removal of N-Boc from aromatic amines. jk-sci.comjkchemical.com Thermal deprotection in continuous flow has also been explored as a mild and selective method. acs.org

Interactive Table: Reagents for Selective Boc Deprotection

| Reagent | Solvent | Key Features |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Standard and highly effective method. wikipedia.orgjkchemical.com |

| Hydrochloric acid (HCl) | Methanol/Dioxane | Common and effective alternative to TFA. wikipedia.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Selectively cleaves secondary N-Boc groups. jk-sci.comjkchemical.com |

| Montmorillonite K10 Clay | Dichloroethane | Selectively cleaves aromatic N-Boc groups. jk-sci.comjkchemical.com |

| Oxalyl chloride | Methanol | Mild conditions, tolerant of other functional groups. nih.gov |

| Aqueous Phosphoric Acid | Water | Environmentally benign and selective. organic-chemistry.org |

Advanced Synthetic Methodologies and Total Synthesis Strategies

The construction of the chiral 3-methylmorpholine scaffold often requires advanced synthetic techniques to control stereochemistry and build the heterocyclic ring efficiently.

Catalytic Organometallic Reactions in Complex Molecule Construction

Organometallic catalysis plays a significant role in the synthesis of substituted morpholines. Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, have been employed in a one-pot synthesis of disubstituted and trisubstituted morpholines. organic-chemistry.org This approach involves the reaction of vinyloxiranes with amino alcohols, followed by an in-situ iron(III)-catalyzed heterocyclization. organic-chemistry.org

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols provides an atom-economic pathway to highly substituted morpholines with excellent diastereoselectivity and enantioselectivity. rsc.org Another notable method is the tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates, catalyzed by titanium and ruthenium complexes, respectively, to produce chiral 3-substituted morpholines with high enantiomeric excess. organic-chemistry.orgubc.ca The success of this latter reaction relies on hydrogen-bonding interactions between the substrate and the catalyst's ligand. organic-chemistry.orgubc.ca Indium(III)-catalyzed intramolecular reductive etherification is another efficient method for constructing various substituted morpholines with high diastereoselectivity and good functional group tolerance. oup.com

Ring-Closing Metathesis (RCM) Approaches for Cyclic System Formation

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic structures, including the morpholine ring. This reaction, typically catalyzed by ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene like ethylene. harvard.edu While RCM is widely used for synthesizing various heterocycles, its application to morpholine synthesis can be challenging. harvard.eduacs.org Catalyst inhibition by amines or coordinating solvents like morpholine itself can be a significant issue, sometimes requiring acid-washing of the solvent to remove trace amine impurities. orgsyn.orgorgsyn.org

Despite these challenges, RCM has been successfully used to synthesize medium-sized cyclic ethers and can be applied to morpholine precursors. acs.orguwindsor.ca The choice of catalyst and reaction conditions, including temperature and the use of additives like 1,4-benzoquinone (B44022) to suppress olefin isomerization, can be crucial for achieving high yields. nih.gov

Diastereoselective Reaction Pathways and Control

Controlling the stereochemistry at the C3 position of the morpholine ring is a critical aspect of synthesizing this compound. Diastereoselective methods often rely on substrate control, where the stereochemistry of a chiral starting material, such as an amino alcohol, directs the formation of the new stereocenter. nih.gov

Several strategies have been developed to achieve high diastereoselectivity. For instance, an iron(III)-catalyzed synthesis of disubstituted morpholines from 1,2-amino ethers and allylic alcohols proceeds with diastereoselectivity. organic-chemistry.org Similarly, a palladium-catalyzed carboamination reaction of N-aryl ethanolamine (B43304) derivatives with aryl or alkenyl bromides generates cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov The mechanism of this reaction is believed to proceed through a syn-aminopalladation of a boat-like transition state. nih.gov

The addition of Grignard reagents to N-sulfinyl imines derived from α-amino aldehydes offers another route to 3-substituted morpholines with high levels of diastereocontrol. sorbonne-universite.fr Furthermore, base-catalyzed cascade reactions of tosyl-oxazetidine with α-formyl carboxylates have been shown to produce morpholine hemiaminals, which can be further elaborated to construct highly decorated and conformationally rigid morpholines in a diastereoselective manner. acs.org Photocatalytic methods have also emerged for the diastereoselective synthesis of substituted morpholines from readily available starting materials. acs.org

Mechanistic Investigations of Reactions Involving L N Boc 3 Methylmorpholine

Fundamental Principles of Organic Reaction Mechanisms Applicable to N-Heterocycles

The reactivity of N-heterocycles is governed by the same fundamental principles as other organic compounds, including electronic effects, sterics, and the stability of intermediates and transition states. wikipedia.org However, the presence of one or more heteroatoms within the ring introduces unique characteristics. In the case of a morpholine (B109124) derivative, the ring contains both a nitrogen and an oxygen atom, which significantly influences its chemical behavior.

The nitrogen atom in L-N-Boc-3-methylmorpholine is protected by a tert-butoxycarbonyl (Boc) group. This group has a profound impact on the nitrogen's reactivity. The Boc group is sterically bulky and exerts an electron-withdrawing effect, which reduces the nucleophilicity and basicity of the nitrogen atom. whiterose.ac.ukvulcanchem.com This deactivation prevents unwanted side reactions at the nitrogen during many synthetic transformations. a2bchem.com The interplay between acids, bases, and nucleophiles is central to predicting reaction outcomes. researchgate.net Factors such as electronegativity, resonance, and inductive effects influence the strength of acids and bases involved in or catalyzing reactions of heterocycles. researchgate.net

The general reactivity of the heterocyclic ring can be understood through several key concepts:

Nucleophilicity and Electrophilicity : While the Boc-protected nitrogen is a poor nucleophile, the ring's oxygen atom can still influence reactions, and the carbon atoms adjacent to the heteroatoms (α-carbons) can be susceptible to either nucleophilic or electrophilic attack depending on the reaction conditions. For example, α-C-H functionalization can be achieved under harsh conditions, such as lithiation, although the presence of two heteroatoms can complicate reactivity compared to simpler heterocycles like piperidines. d-nb.info

Ring Conformation : Saturated N-heterocycles like morpholine exist predominantly in a chair conformation to minimize steric strain. tennessee.edu The substituents on the ring can occupy either axial or equatorial positions, which affects their reactivity and the stereochemical course of reactions. The conformation of the transition state is a key determinant of the reaction pathway. clockss.org

Reaction Types : N-heterocycles participate in a wide array of organic reactions, including substitution, elimination, addition, and rearrangement. wikipedia.org The specific pathway taken is often dictated by the reagents and conditions employed. For instance, palladium-catalyzed reactions are commonly used for the synthesis and functionalization of substituted morpholines. nih.govnih.gov

Stereochemical Control and Diastereoselectivity in Reaction Pathways

Stereochemical control is a paramount objective in modern organic synthesis, particularly when constructing complex molecules with multiple chiral centers. nih.govpageplace.de this compound possesses a stereocenter at the C3 position, making it a chiral building block. This inherent chirality can be used to direct the formation of new stereocenters in a predictable manner, a process known as substrate-controlled diastereoselectivity.

The stereochemical outcome of reactions involving chiral morpholines is heavily influenced by the conformation of the ring and the spatial arrangement of existing substituents. nih.gov In a typical chair conformation, incoming reagents will preferentially attack from the less sterically hindered face. The existing C3-methyl group in this compound will preferentially occupy an equatorial position to minimize steric interactions. This conformational preference can be exploited to achieve high diastereoselectivity in reactions such as:

Alkylation and Functionalization : In the synthesis of disubstituted morpholines, the existing stereocenter guides the introduction of a second substituent. For example, Pd-catalyzed carboamination reactions have been used to synthesize cis-3,5-disubstituted morpholines with high diastereoselectivity (>20:1 dr). nih.gov The stereochemical model for these reactions often involves the cyclization proceeding through a transition state that minimizes steric strain, such as A(1,3) strain between a carbamate (B1207046) protecting group and a substituent. nih.gov

Reductions : The reduction of a ketone on a side chain attached to the chiral morpholine ring can proceed with high diastereoselectivity. The chiral environment dictates the face of the carbonyl that the reducing agent can access. Reductions of N-t-BOC-protected-N-alkyl α-aminoketones with specific reagents like LiEt3BH can yield syn-β-aminoalcohols with high selectivity. cdnsciencepub.com

Cyclization Reactions : Intramolecular reactions to form bicyclic systems or to close the morpholine ring itself can be highly diastereoselective. In intramolecular aza-Michael reactions, chiral substrates can be used to selectively form either cis or trans 3,5-disubstituted heterocycles. acs.org

The table below presents research findings on diastereoselective reactions for the synthesis of substituted morpholines, illustrating the level of control achievable.

| Reaction Type | Substrate Precursor | Conditions | Product | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Pd-Catalyzed Carboamination | O-Allyl Ethanolamine (B43304) Derivative | Pd(OAc)₂, (o-biphenyl)PtBu₂, K₃PO₄ | cis-3,5-Disubstituted Morpholine | >20:1 | nih.gov |

| Intramolecular aza-Michael Addition | Cbz-carbamate with an enone | Pd(OAc)₂, PPh₃, DBU | trans-3,5-Disubstituted Piperidine/Morpholine Analog | Selective for trans | acs.orgresearchgate.net |

| Intramolecular aza-Michael Addition | Cbz-carbamate with an enone | Tf₂NH (Brønsted acid) | cis-3,5-Disubstituted Piperidine/Morpholine Analog | Selective for cis | acs.orgresearchgate.net |

| Reduction of Iminium Ion | 2,6-disubstituted piperazine (B1678402) precursor | NaBH₃CN (acidic conditions) | trans-2,6-disubstituted piperazine | >15:1 | d-nb.info |

Elucidation of Reaction Kinetics and Transition State Analysis

Understanding the rates and mechanisms of chemical reactions at a molecular level requires the study of reaction kinetics and the analysis of transition states. solubilityofthings.comnumberanalytics.com Reaction kinetics focuses on the rate at which a reaction proceeds and how it is influenced by factors like concentration and temperature, while transition state analysis examines the high-energy, transient species that exist at the peak of the reaction energy profile. solubilityofthings.comwikipedia.org

Transition State Analysis: Transition State Theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state (also called the activated complex). solubilityofthings.comwikipedia.org The transition state is an unstable arrangement of atoms at the highest point on the potential energy surface between reactants and products. solubilityofthings.com By analyzing the structure and energy of the transition state, chemists can predict reaction rates and explain selectivity. solubilityofthings.com

For reactions involving this compound, computational methods such as Density Functional Theory (DFT) are invaluable for modeling transition state structures. clockss.org These calculations can:

Predict Stereoselectivity : By comparing the energies of different diastereomeric transition states, one can predict which product will be favored. The pathway with the lower energy transition state will be faster and yield the major product. usask.ca For example, the diastereoselectivity in Pd-catalyzed carboamination is explained by transition state models where steric interactions, like A(1,3) strain, are minimized. nih.gov

Explain Catalyst Effects : Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy. youtube.com Transition state analysis can show how a catalyst interacts with the substrate to stabilize the transition state.

Calculate Kinetic Parameters : TST allows for the calculation of activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), which provide insight into the molecularity and ordering of the transition state. wikipedia.org

The table below shows examples of calculated kinetic parameters for a reaction, illustrating the type of data obtained from such analyses.

| System Studied | Parameter | Value | Significance | Reference |

|---|---|---|---|---|

| N-methylation of morpholine | Activation Energy (Ea) | 69.8 kJ/mol | Energy barrier for the reaction. | researchgate.net |

| N-methylation of morpholine | Pre-exponential Factor (A) | 1.1 x 10⁵ h⁻¹ | Relates to the frequency of collisions in the correct orientation. | researchgate.net |

| Ring opening of N-Boc-dioxathiazinane | Relative Energy (Chair vs. Twisted Boat) | 0.2 kcal/mol (in vacuum) | The chair conformer is slightly more stable, but the twisted boat may be a more reactive transition state. | clockss.org |

| CBT-Cys click reaction | Second-order rate constant (k) | 59.7 M⁻¹s⁻¹ (at pH 7.4) | Quantifies the intrinsic speed of the bimolecular reaction. | nih.gov |

By combining experimental kinetic data with computational transition state analysis, a comprehensive picture of the reaction mechanism for processes involving this compound can be developed, enabling chemists to control and predict reaction outcomes with greater precision.

L N Boc 3 Methylmorpholine As a Chiral Building Block in Advanced Organic Synthesis

Incorporation into Complex Molecular Architectures

The use of pre-defined chiral building blocks like L-N-Boc-3-methylmorpholine is a cornerstone of modern synthetic strategy. It allows for the efficient construction of complex molecular frameworks by embedding a stereocenter at an early stage, avoiding potentially low-yielding or complex stereoselective steps later in a synthetic sequence. mdpi.comsciencenet.cn

A prime example of this is in the synthesis of pharmaceutical agents. The morpholine (B109124) core is a key feature in many biologically active compounds, including potent inhibitors of enzymes like phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which are critical targets in cancer therapy. nih.govfrontiersin.orgresearchgate.net The specific stereochemistry of chiral morpholine derivatives has been shown to be crucial for achieving high potency and selectivity for these targets. nih.govresearchgate.net For instance, in the development of mTOR inhibitors, replacing a simple morpholine with a chiral, bridged morpholine derivative led to a dramatic increase in selectivity over the related PI3Kα enzyme. nih.govresearchgate.net This selectivity is attributed to the ability of the bulkier chiral morpholine to fit into a specific pocket in the mTOR enzyme that is absent in PI3K. researchgate.net

Furthermore, the synthesis of the antiemetic drug Aprepitant, a neurokinin-1 (NK-1) receptor antagonist, relies heavily on the strategic use of a chiral morpholine core. acs.orgresearchgate.net The synthesis involves creating three specific stereocenters, a task made more manageable by starting with or creating a chiral morpholine intermediate. acs.orggoogle.com This approach, known as a stereochemical relay, uses the initial stereocenter of the morpholine ring to guide the formation of subsequent stereocenters, ensuring the final molecule has the correct three-dimensional arrangement required for its biological activity. researchgate.net

Applications in the Synthesis of Diverse Heterocyclic Compounds

This compound is not only incorporated as a final structural element but also serves as a versatile starting point for the creation of other diverse heterocyclic systems. researchgate.netresearchgate.net The field of organic synthesis continually seeks new methods to build the varied ring systems that form the backbone of most pharmaceuticals and agrochemicals. rsc.orgamazonaws.com Chiral morpholines are valuable precursors in this endeavor.

Synthetic strategies can be designed where the morpholine ring is modified or used as a template. For example, reactions can be employed to expand the six-membered morpholine ring into larger seven- or eight-membered heterocycles like oxazepanes or diazepanes. researchgate.net Conversely, ring-contraction reactions could potentially lead to five-membered rings like oxazolidines or pyrrolidines.

More commonly, the chiral morpholine scaffold is used to direct the formation of new fused or spirocyclic heterocyclic systems. The inherent chirality of the starting material can influence the stereochemical outcome of cyclization reactions, allowing for the diastereoselective synthesis of complex polycyclic structures. mdpi.com The synthesis of various N-heterocycles, such as pyrroles, pyridines, and quinolines, often benefits from starting with pre-functionalized and stereochemically defined building blocks. rsc.orgmdpi.com By using this compound, chemists can introduce a chiral nitrogen-containing fragment that can be further elaborated into more complex heterocyclic targets, a common strategy in diversity-oriented synthesis which aims to create libraries of structurally diverse molecules for biological screening. frontiersin.org

Strategic Design in Target-Oriented Synthesis Using Chiral Building Blocks

Target-oriented synthesis (TOS) is the art and science of constructing a complex molecule with a specific, desired structure, often a natural product or a designed pharmaceutical agent. tdx.cat A key principle in modern TOS is efficiency, which is often achieved by employing chiral building blocks sourced from the "chiral pool"—readily available, enantiomerically pure compounds from natural sources like amino acids or carbohydrates. mdpi.comsciencenet.cn

This compound perfectly fits the description of a valuable chiral building block for TOS. mun.cauni-regensburg.de Its utility stems from several strategic advantages:

Reduced Step Count: Incorporating a larger, pre-formed chiral fragment avoids the need for separate, often challenging, steps to introduce chirality, such as asymmetric catalysis or chiral resolution, later in the synthesis. sciencenet.cn

Privileged Scaffold: The morpholine ring is considered a "privileged scaffold," meaning this particular structure is frequently found in a wide range of biologically active compounds. unimi.ittdx.cat By starting with a chiral version of this scaffold, chemists have a strategic head start in synthesizing new potential drugs that target a variety of biological receptors and enzymes. nih.govmdpi.com

The synthesis of Aprepitant again serves as a classic case study. The entire synthetic route was designed around the challenge of controlling the three stereocenters of the morpholine core, a problem that was solved by using a chiral building block and relaying its stereochemical information. acs.orgresearchgate.net This strategic decision was fundamental to the successful and practical large-scale production of the drug. researchgate.net

Development of Novel Optically Active Cyclic Linkers

In modern drug design, particularly with the rise of technologies like proteolysis-targeting chimeras (PROTACs) and bivalent ligands, the "linker" that connects two active molecular fragments has emerged as a critical component. nih.govnih.gov The length, flexibility, and three-dimensional structure of this linker can profoundly influence a drug's potency, selectivity, and pharmacokinetic properties.

This compound and related chiral cyclic heterocycles are ideal candidates for use as rigid, optically active linkers. nih.gov Using a chiral cyclic linker provides several advantages over simple, flexible aliphatic chains:

Conformational Constraint: The ring structure holds the two connected pharmacophores in a more defined spatial orientation relative to each other. This precise positioning can be essential for optimal binding to a biological target, such as two distinct sites on a single receptor or bridging two separate proteins.

Stereospecific Interactions: The chirality of the linker itself can introduce new stereospecific interactions with the target protein. Studies on dopamine (B1211576) receptor agonists have shown that simply inverting the stereochemistry of a chiral cyclic linker can dramatically shift the drug's selectivity from one receptor subtype to another (e.g., from D2R to D3R). nih.gov

Improved Properties: The heterocyclic nature of a morpholine-based linker can improve physicochemical properties like solubility, which is often a challenge in drug development.

The synthesis of PROTACs, for example, involves connecting a ligand for a target protein to a ligand for an E3 ligase via a linker. nih.gov The precise length and geometry of this linker are crucial for inducing the formation of a productive ternary complex that leads to the degradation of the target protein. The use of a conformationally restricted, chiral linker derived from a building block like this compound offers a sophisticated strategy to control this geometry and optimize the activity of the resulting therapeutic agent.

Data Tables

Table 1: Properties of this compound

| Property | (S)-N-Boc-3-methylmorpholine | (R)-N-Boc-3-methylmorpholine |

| IUPAC Name | tert-butyl (3S)-3-methylmorpholine-4-carboxylate | tert-butyl (3R)-3-methylmorpholine-4-carboxylate |

| Molecular Formula | C₁₀H₁₉NO₃ | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol | 201.26 g/mol |

| Physical Form | Solid | Solid |

Role of L N Boc 3 Methylmorpholine in Asymmetric Catalysis

Chiral Ligand and Catalyst Design, including N-methylmorpholine N-oxide as a Co-oxidant/Catalyst

The efficacy of an asymmetric catalyst is critically dependent on the design of its chiral components. L-N-Boc-3-methylmorpholine serves as a valuable chiral building block in this context. The "L-" designation and the "3-methyl" group establish a defined stereocenter on the morpholine (B109124) ring, a heterocyclic scaffold frequently employed in medicinal chemistry and catalysis. ulb.ac.benih.gov The "N-Boc" (tert-butoxycarbonyl) group is a common protecting group for the nitrogen atom, which prevents unwanted side reactions and can be removed under specific conditions to reveal the secondary amine for further functionalization or to act as a catalytic site. a2bchem.comnih.govnih.gov

The design of chiral ligands often involves incorporating rigid structural motifs to reduce conformational flexibility, thereby creating a well-defined chiral pocket around the metal center or active site. ulb.ac.bepageplace.de The morpholine ring in this compound provides a conformationally restrained chair-like structure that is advantageous in constructing such ordered environments. ulb.ac.be

In many catalytic oxidation reactions, a co-oxidant is necessary to regenerate the active catalyst, allowing it to be used in substoichiometric amounts. N-methylmorpholine N-oxide (NMO) is a widely used co-oxidant, particularly in transition metal-catalyzed oxidations. nih.gov As an N-oxide, it is an effective oxidant capable of re-oxidizing a reduced metal center, such as Os(VI) back to Os(VIII), in a catalytic cycle. acs.orgresearchgate.net This sacrificial catalyst is stable, easy to handle, and its use allows expensive and toxic primary oxidants like osmium tetroxide to be used in catalytic quantities. researchgate.netbohrium.com

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis is a dominant strategy in asymmetric synthesis, where a central metal atom is complexed with a chiral ligand to form the active catalyst. nih.govnih.gov The chiral ligand, which can be derived from scaffolds like this compound, creates a chiral environment that directs the coordination of the substrate and the subsequent bond-forming steps, leading to high enantioselectivity. nih.govsnnu.edu.cn

Chiral morpholines and related nitrogen-containing heterocycles are used as ligands for a variety of metals, including rhodium, palladium, iridium, and ruthenium. nih.govajchem-b.comresearchgate.netuni-regensburg.de These catalytic systems are pivotal for numerous transformations:

Asymmetric Hydrogenation: This is one of the most powerful methods for producing chiral molecules. nih.gov For instance, the asymmetric hydrogenation of unsaturated morpholines, catalyzed by rhodium complexes bearing chiral bisphosphine ligands, has been developed to synthesize a variety of 2-substituted chiral morpholines with excellent yields and enantioselectivities (up to 99% ee). nih.govrsc.org This "after cyclization" strategy is highly efficient for creating chiral N-heterocycles. nih.gov

Palladium-Catalyzed Reactions: Chiral morpholines can be synthesized via Pd-catalyzed reactions. For example, a strategy involving the Pd-catalyzed carboamination of O-allyl ethanolamine (B43304) derivatives, synthesized from N-Boc protected amino alcohols, yields cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov

Allylic Substitution: Metal-catalyzed allylic substitution reactions are fundamental for C-C and C-heteroatom bond formation. Chiral ligands are essential for controlling the stereochemistry of these transformations. rsc.org

The table below summarizes representative transition metal-catalyzed reactions where chiral morpholine scaffolds are relevant.

| Reaction Type | Metal Catalyst | Chiral Ligand Type | Product Type | Ref |

| Asymmetric Hydrogenation | Rhodium (Rh) | Bisphosphine | 2-Substituted Chiral Morpholines | nih.govrsc.org |

| Carboamination | Palladium (Pd) | - (Substrate Control) | cis-3,5-Disubstituted Morpholines | nih.gov |

| C-H Alkylation | Nickel (Ni) | Chiral BIAN-NHC | Chiral Fluoroarenes | nih.gov |

| Hydroformylation | Rhodium (Rh) | Chiral BIAN-NHC | Chiral Aldehydes | nih.gov |

Organocatalytic Approaches and Their Mechanistic Implications

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of metals. diva-portal.orgresearchgate.net Chiral morpholine derivatives have emerged as a useful class of organocatalysts, often leveraging the secondary amine functionality of the morpholine ring (after deprotection of the N-Boc group). diva-portal.orgacs.org

A primary mechanism in amine-based organocatalysis is enamine catalysis . Here, a chiral secondary amine catalyst reacts with a carbonyl compound (like an aldehyde or ketone) to form a nucleophilic enamine intermediate. diva-portal.org The chirality of the catalyst directs the subsequent attack of this enamine on an electrophile (e.g., a nitroolefin in a Michael addition) from one specific face, establishing the stereochemistry of the product. acs.orgresearchgate.netmdpi.com After the reaction, the catalyst is regenerated upon hydrolysis. diva-portal.org

Chiral morpholine derivatives have been successfully applied as organocatalysts in several key reactions:

Michael Addition: The conjugate addition of aldehydes or ketones to electron-deficient olefins, such as nitroolefins, is a powerful C-C bond-forming reaction. Bimorpholine derivatives have been shown to be effective organocatalysts for the Michael addition of aldehydes to nitroolefins, yielding products with high diastereo- and enantioselectivity. acs.orgresearchgate.net

Aza-Michael Addition: This reaction forms C-N bonds and is crucial for synthesizing nitrogen-containing heterocycles. Organocatalytic enantioselective aza-Michael additions have been developed to construct chiral fused morpholines and other N-heterocycles. bohrium.comresearchgate.net

The stereochemical outcome in these reactions is often rationalized by transition state models that consider steric hindrance and non-covalent interactions (e.g., hydrogen bonding) which stabilize one approach of the electrophile to the chiral enamine over the other.

Stereoselective Oxidation Reactions, exemplified by Dihydroxylation with OsO4/NMO Systems

Stereoselective oxidation reactions are fundamental in organic synthesis for introducing oxygen-containing functional groups with high stereocontrol. The dihydroxylation of alkenes to form vicinal diols is a classic and vital transformation. The use of osmium tetroxide (OsO₄) is highly effective for the syn-dihydroxylation of alkenes, where both hydroxyl groups are added to the same face of the double bond. a2bchem.com

The reaction proceeds via a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester intermediate. This intermediate is then hydrolyzed to release the cis-diol. a2bchem.com However, OsO₄ is highly toxic, volatile, and expensive, making its use in stoichiometric amounts impractical. bohrium.com

This limitation is overcome by using OsO₄ in catalytic amounts in conjunction with a stoichiometric co-oxidant. N-methylmorpholine N-oxide (NMO) is the most common and effective co-oxidant for this purpose in what is known as the Upjohn dihydroxylation. acs.orgbohrium.com The catalytic cycle involves:

Syn-addition of catalytic OsO₄ to the alkene to form the cyclic osmate ester.

Hydrolysis of the osmate ester to yield the desired cis-diol and a reduced Os(VI) species.

Re-oxidation of the Os(VI) species back to OsO₄ by NMO, which is itself reduced to N-methylmorpholine. a2bchem.com

This cycle allows for the continuous regeneration of the active OsO₄ catalyst. The OsO₄/NMO system has been widely used in the stereoselective synthesis of complex molecules containing multiple stereocenters. ajchem-b.comCurrent time information in Bangalore, IN.researchgate.net For example, the stereoselective dihydroxylation of unsaturated esters using the OsO₄/NMO system can produce anti-aldol products with three contiguous stereogenic centers with high diastereoselectivity. Current time information in Bangalore, IN.

The Sharpless Asymmetric Dihydroxylation is a powerful extension of this methodology. researchgate.net In this variant, a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), is added to the OsO₄ catalyst. The chiral ligand coordinates to the osmium center, creating a chiral environment that forces the alkene to approach from a specific face, resulting in the formation of one enantiomer of the diol with high selectivity. researchgate.net NMO is also commonly employed as the co-oxidant in these reactions. researchgate.netresearchgate.net

| Reaction | Oxidant System | Key Features | Stereochemical Outcome | Ref |

| Upjohn Dihydroxylation | cat. OsO₄ / NMO | Catalytic use of osmium; regeneration of oxidant. | Syn-dihydroxylation | acs.orgbohrium.com |

| Sharpless Asymmetric Dihydroxylation | cat. OsO₄ / NMO / Chiral Ligand (e.g., DHQD) | Enantioselective oxidation of alkenes. | Enantioenriched syn-diols | researchgate.net |

| Dihydroxylation of Unsaturated Esters | OsO₄ / NMO | Creation of multiple contiguous stereocenters. | High diastereoselectivity | Current time information in Bangalore, IN. |

Computational and Theoretical Studies of L N Boc 3 Methylmorpholine

Quantum Chemical Calculation Methodologies

The foundation of modern computational studies on organic molecules lies in quantum chemical calculation methodologies. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a cornerstone for the computational study of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are used to calculate optimized molecular structures, vibrational frequencies, and various electronic properties. nih.gov In the context of L-N-Boc-3-methylmorpholine, DFT can be employed to predict its most stable three-dimensional conformation, analyze the distribution of electrons within the molecule, and explore the energy landscape of its chemical transformations. rsc.orgncsu.edu Functionals like B3LYP and M06-2X are commonly used for these types of analyses. ncsu.edursc.org For instance, DFT calculations can elucidate the mechanism of reactions by identifying transition states and calculating activation energy barriers, providing insights that are often difficult to obtain through experimental means alone. ncsu.eduwhiterose.ac.uk

The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. The selection involves a trade-off between computational expense and the desired level of accuracy. uni-muenchen.de

Commonly used basis sets in studies of organic molecules include the Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p). nih.govrsc.org The inclusion of polarization functions (d) and diffuse functions (+) is crucial for accurately describing the electronic distribution, especially in molecules containing heteroatoms and potential for weak interactions like hydrogen bonds. researchgate.net For example, the 6-31G** basis set combined with the B3LYP functional is frequently used to investigate the vibrational properties of similar molecules. sci-hub.st Geometry optimization algorithms, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, are used to locate the minimum energy structure on the potential energy surface, which corresponds to the most stable conformation of the molecule. mpg.de

Table 1: Examples of Common Basis Sets in DFT Calculations

| Basis Set | Description | Typical Application |

|---|---|---|

| STO-3G | Minimal basis set; each atomic orbital is represented by 3 Gaussian functions. | Often used for preliminary calculations due to its low computational cost. uni-muenchen.de |

| 6-31G(d) | Split-valence basis set with polarization functions on heavy (non-hydrogen) atoms. | A widely used standard for geometry optimizations and frequency calculations on organic molecules. rsc.org |

| 6-311++G(d,p) | Triple-split valence basis set with diffuse functions on all atoms and polarization functions on all atoms. | Provides higher accuracy for energies, electronic properties, and systems with anions or weak interactions. nih.gov |

Applications of Density Functional Theory (DFT)

Electronic Structure Analysis and Characterization

Analyzing the electronic structure provides fundamental information about a molecule's reactivity, polarity, and intermolecular interactions.

The Molecular Electrostatic Potential (ESP) map is a valuable tool for understanding and predicting the reactive behavior of a molecule. rsc.org It visualizes the electrostatic potential on the surface of the molecule, allowing for the identification of electron-rich and electron-poor regions. rsc.org In an ESP map, regions of negative potential (typically colored red or orange) indicate an abundance of electrons and are likely sites for electrophilic attack. rsc.orgresearchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. For this compound, an ESP analysis would highlight the negative potential around the oxygen atoms of the morpholine (B109124) ring and the carbonyl group of the Boc protecting group, identifying them as primary sites for coordination with cations or hydrogen bond donors. nih.govrsc.orgnih.gov

Table 2: Hypothetical Mulliken Atomic Charges for this compound Note: These are illustrative values based on typical charge distributions in similar functional groups and would require specific DFT calculations for precise determination.

| Atom | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| O (Morpholine Ring) | -0.55 |

| N (Morpholine Ring) | -0.40 |

| O (Carbonyl) | -0.60 |

| O (Ester) | -0.50 |

| C (Carbonyl) | +0.70 |

| C (Methyl) | -0.20 |

Electrostatic Potential (ESP) Investigations

Derivation of Mechanistic Insights from Computational Modeling

One of the most powerful applications of computational modeling is the elucidation of reaction mechanisms. whiterose.ac.ukacs.org By mapping the potential energy surface of a reaction, chemists can identify the most probable pathway from reactants to products, including the structures of any intermediates and transition states. ncsu.edu

For a molecule like this compound, computational modeling could be used to study various transformations. For example, the mechanism of the acid-catalyzed removal of the Boc protecting group could be investigated. DFT calculations would allow for the modeling of the protonation step, the subsequent cleavage of the C-O bond, and the formation of the final deprotected morpholine. nih.gov The calculated energy barriers for each step would reveal the rate-determining step of the reaction. ncsu.edu Similarly, if this compound were used as a ligand in a metal-catalyzed reaction, computational modeling could explore the coordination of the ligand to the metal center and its influence on the catalytic cycle. whiterose.ac.uk These theoretical studies provide a detailed, dynamic picture of chemical processes that complements experimental observations. nih.govacs.org

Conformational Analysis and Energy Landscapes

A detailed computational and theoretical examination specifically targeting the conformational analysis and energy landscapes of this compound is not extensively documented in publicly accessible scientific literature. However, by applying established principles from the conformational analysis of analogous N-Boc protected heterocyclic compounds and substituted morpholines, a scientifically robust projection of its conformational behavior can be constructed.

The conformational landscape of this compound is primarily governed by the puckering of the morpholine ring and the rotational isomerism inherent to the N-tert-butoxycarbonyl (Boc) protecting group.

Morpholine Ring Conformation

The saturated six-membered morpholine ring is anticipated to predominantly adopt a chair conformation. This arrangement minimizes both torsional and steric strain, a fundamental principle observed in the study of saturated six-membered heterocycles.

N-Boc Group Rotational Isomerism

A key aspect in the conformational analysis of N-Boc protected amines is the hindered rotation around the N-C(O) bond of the carbamate (B1207046) functional group. This restricted rotation results in the existence of two principal planar conformers, commonly denoted as syn and anti (or E and Z isomers), which are often in a state of dynamic equilibrium. In structurally related N-Boc protected oxazolidines, for instance, the presence of both conformers has been confirmed and characterized through a combination of density-functional theory (DFT) and Nuclear Magnetic Resonance (NMR) spectroscopy unirioja.es. The relative energetic stability of these rotamers is determined by a balance of steric and electronic factors within the molecule.

Influence of the 3-Methyl Group

The introduction of a methyl group at the C-3 position creates a chiral center and imposes additional conformational constraints on the morpholine ring. Within a chair conformation, this methyl group can be oriented in either an axial or an equatorial position. To mitigate steric hindrance, most notably unfavorable 1,3-diaxial interactions, substituents on six-membered rings generally show a strong preference for the equatorial position. This principle is well-supported by studies on analogous substituted morpholine derivatives, such as morpholine-3-acetic acid methyl ester, where an equatorial orientation of the C-3 substituent is favored . Consequently, it is highly probable that the equatorial conformation of the 3-methyl group is energetically more favorable for this compound.

The complete energy landscape of this compound would be a complex surface defined by the interplay of these conformational variables. The global energy minima on this surface would correspond to the most stable conformers, which are predicted to be those where the morpholine ring assumes a chair conformation, the 3-methyl group occupies an equatorial position, and the N-Boc group is in its most stable rotational state.

Data Tables

Table 1: Expected Conformational Features of this compound

This table summarizes the anticipated conformational preferences for this compound based on the analysis of structurally similar compounds.

| Conformational Feature | Expected Preference | Rationale |

| Morpholine Ring Pucker | Chair Conformation | Minimization of torsional and steric strain inherent to the six-membered ring structure. |

| N-Boc Group Orientation | Dynamic equilibrium between syn and anti rotamers | Restricted rotation around the N-C(O) bond, a characteristic feature of N-Boc protected heterocycles unirioja.es. |

| 3-Methyl Group Orientation | Equatorial Position | Avoidance of sterically unfavorable 1,3-diaxial interactions, a guiding principle in the conformational analysis of substituted six-membered rings . |

A definitive and quantitative understanding of the conformational analysis and energy landscapes of this compound would necessitate a dedicated computational investigation. Such a study would typically involve the use of quantum mechanical methods to calculate the relative energies of all possible stable conformers and the transition states that connect them. While specific research data for this compound is not currently available, the foundational principles discussed here provide a solid framework for predicting its conformational behavior.

Analytical Characterization Techniques for L N Boc 3 Methylmorpholine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of newly synthesized or purified L-N-Boc-3-methylmorpholine. These methods probe the interaction of molecules with electromagnetic radiation, providing a unique fingerprint of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. nih.gov Techniques such as 1H NMR, 13C NMR, and various 1D and 2D NMR experiments provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. ru.nluni-regensburg.de

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the characteristic signals include a singlet for the nine protons of the tert-butyl group of the Boc protecting group, and a series of multiplets for the protons of the morpholine (B109124) ring and the methyl group. vulcanchem.com

¹³C NMR spectra reveal the number of different types of carbon atoms in the molecule. Key signals for this compound include those for the carbonyl carbon and the quaternary carbon of the Boc group, as well as the carbons of the morpholine ring and the methyl group. vulcanchem.com

2D-NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, further confirming the structure of the molecule. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which is crucial for establishing the stereochemistry of derivatives. nih.govuni-regensburg.de Quantitative NMR (qNMR) can be utilized to determine the purity of the compound with a high degree of accuracy.

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~1.45 | s | 9H, C(CH₃)₃ |

| ¹H | ~1.20 | d | 3H, CH-CH₃ |

| ¹H | 2.80 - 4.20 | m | 7H, Morpholine ring protons |

| ¹³C | ~155 | s | C=O (Boc) |

| ¹³C | ~80 | s | C(CH₃)₃ |

| ¹³C | ~67 | - | O-CH₂ |

| ¹³C | ~50 | - | N-CH₂ |

| ¹³C | ~45 | - | N-CH |

| ¹³C | ~28 | q | C(CH₃)₃ |

| ¹³C | ~18 | q | CH-CH₃ |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented is a generalized representation based on typical values.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. gla.ac.ukresearch-solution.com For this compound, techniques like High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. acs.orgrsc.orgmdpi.com This is a critical step in confirming the identity of a newly synthesized molecule. For this compound (C₁₀H₁₉NO₃), the expected monoisotopic mass is approximately 201.1365 u. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. nih.govrsc.org It typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), which are then detected by the mass analyzer. rsc.org This technique is valuable for confirming the molecular weight of the compound and for monitoring reaction progress. google.comnih.gov

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Technique |

| [M+H]⁺ | 202.1438 | HRMS, ESI-MS |

| [M+Na]⁺ | 224.1257 | HRMS, ESI-MS |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule. ru.nlnih.govtennessee.edu The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

For this compound, the IR spectrum will show characteristic absorption bands for the N-Boc group and the morpholine ring. The most prominent peak is typically the strong carbonyl (C=O) stretch of the carbamate (B1207046) group, which appears in the region of 1680-1700 cm⁻¹. Other important absorptions include the C-O stretching vibrations of the ether and carbamate groups, and the C-H stretching and bending vibrations of the alkyl groups. researchgate.netjocpr.com The presence and position of these bands provide strong evidence for the structure of the compound. libretexts.orgberkeley.edu

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Medium-Strong | C-H stretch (alkyl) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1160 | Strong | C-O stretch (carbamate) |

| ~1110 | Strong | C-O-C stretch (ether) |

Chromatographic Methods for Purification and Analytical Assessment

Chromatographic techniques are essential for both the purification of this compound after synthesis and for the assessment of its purity. acs.orgrsc.orgnih.govrsc.org These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of organic compounds on a preparative scale. semanticscholar.orgmit.edurochester.edunews-medical.net It utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) to separate the desired compound from impurities. reachdevices.comgoogle.com For the purification of this compound and its derivatives, a suitable solvent system, often a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent like ethyl acetate, is used to achieve good separation. google.comnih.govnih.govresearchgate.net The progress of the separation is monitored by thin-layer chromatography (TLC). mit.edu

High-Performance Liquid Chromatography (HPLC) for Purity and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of this compound with high precision. nih.gov It can also be used for preparative separation to obtain highly pure material. nih.govnih.govnih.gov In analytical HPLC, a small amount of the sample is injected into a column packed with a stationary phase, and the components are separated based on their affinity for the stationary and mobile phases. A detector, often a UV detector, is used to quantify the amount of each component. rsc.orggoogle.com

For chiral derivatives of this compound, chiral HPLC is a critical technique for separating enantiomers and determining the enantiomeric excess (ee) of the product. google.comnih.govgoogle.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net

Methodologies for Enantiomeric Purity Determination

The determination of enantiomeric purity, often expressed as enantiomeric excess (ee) or enantiomeric ratio (er), is a critical aspect of the analytical characterization of chiral molecules such as this compound. Various sophisticated analytical techniques are employed to separate and quantify enantiomers, ensuring the stereochemical integrity of the target compound. The most prevalent methods for this compound and its derivatives involve chromatographic and spectroscopic techniques.

Chromatographic Methods

Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing chiral stationary phases (CSPs), stands as a primary tool for enantiomeric separation. These direct methods allow for the physical separation of enantiomers in a sample, enabling accurate quantification.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for assessing the enantiomeric purity of morpholine derivatives. vulcanchem.comnih.gov The separation is achieved on a column packed with a chiral stationary phase. For complex chiral cyclic aliphatic linkers, including morpholine-containing structures, multiple independent HPLC methods are often developed to determine purity and enantiomeric excess. nih.gov For instance, research on related chiral building blocks has successfully employed columns like the Daicel Chiralpak OD-H to achieve chiral resolution. nih.gov The conditions, such as mobile phase composition and temperature, are optimized for each specific analyte to achieve baseline separation of the enantiomeric peaks. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is another effective technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC. In the kinetic resolution of 3-methylmorpholine (B1346471), a precursor to N-Boc-3-methylmorpholine, SFC was used to determine the enantiomeric ratio of the resulting amide. google.com This analysis was performed on a Daicel Chiralpak OJH column using a gradient of isopropanol (B130326) in supercritical CO2 as the mobile phase. google.com

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy offers a valuable alternative and complementary approach to chromatographic methods for determining enantiomeric excess. usask.ca This technique typically involves creating a diastereomeric environment for the enantiomers, which results in distinct, quantifiable signals in the NMR spectrum.

NMR with Chiral Derivatizing Agents: One common indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomers. diva-portal.org These diastereomers have different physical properties and, consequently, distinct NMR spectra, allowing for the determination of the original enantiomeric ratio. This approach has been used to determine the enantiomeric excess of key intermediates in the synthesis of complex morpholine derivatives. nih.gov

NMR with Chiral Solvating Agents and Probes: Instead of forming covalent bonds, chiral solvating agents or probes can be used to form transient diastereomeric complexes with the analyte enantiomers. usask.ca A notable development is the use of 19F NMR spectroscopy in conjunction with a chiral, 19F-labeled cyclopalladium probe for the chiral analysis of N-heterocycles, including (R)- and (S)-3-methylmorpholine. nih.govacs.orgresearchgate.net In this method, the probe forms diastereomeric complexes with the morpholine enantiomers, leading to well-separated signals in the 19F NMR spectrum. nih.govresearchgate.net This technique allows for the direct analysis of crude products and the determination of enantiomeric excess without the need for a calibration curve, provided a pair of enantiomeric probes is used or the analysis is performed on a racemic probe mixture. nih.govacs.org

The following table summarizes the analytical methodologies used for determining the enantiomeric purity of 3-methylmorpholine and related derivatives.

Table 1: Analytical Methods for Enantiomeric Purity of 3-Methylmorpholine and Derivatives

| Compound Analyzed | Analytical Technique | Key Parameters/Reagents | Findings/Purpose | Reference(s) |

| (R)- and (S)-3-methylmorpholine | 19F NMR Spectroscopy | Probe: Chiral 19F-labeled cyclopalladium probe (4-R and 4-S)Solvent: CDCl3 | The probe forms diastereomeric complexes, producing well-separated 19F NMR signals for each enantiomer, allowing for ee determination. | nih.govacs.orgresearchgate.net |

| (3S)-3-methylmorpholine (post-acylation) | Supercritical Fluid Chromatography (SFC) | Column: Daicel Chiralpak OJH (4.6 x 250 mm)Mobile Phase: Gradient of 5% to 50% iPrOH in CO2 | Determination of enantiomeric ratio (er = 92:8) of the unreacted amine after kinetic resolution. | google.com |

| Diastereomeric mixture of a cis/trans morpholine derivative | Preparative HPLC | Column: Not specified, but Daicel and Phenomenex columns mentioned for analytical work. | Efficient resolution of cis and trans diastereomers. | nih.gov |

| Chiral morpholine derivative intermediate | 1H NMR Spectroscopy | Derivatizing Agent: (R)-(+)-1-phenylethyl isocyanate | Formation of urea (B33335) diastereomers with distinct NMR signals to determine ee (concluded to be at least 96% pure, ee >92%). | nih.gov |

| Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers | Chiral HPLC & CD Spectroscopy | Method: Not specified in detail. | Confirmed high degree of enantiomeric purity (99.1% ee for one enantiomer) in a racemization-free synthesis. | nih.gov |

Future Research Directions and Perspectives in L N Boc 3 Methylmorpholine Chemistry

Continued Development of Novel and Efficient Synthetic Routes

The synthesis of chiral morpholines, including L-N-Boc-3-methylmorpholine, is a critical area for ongoing research. While various asymmetric synthetic approaches have been reported, many rely on stoichiometric chiral starting materials. semanticscholar.org The future in this field lies in the development of more efficient and economical asymmetric catalytic methods. semanticscholar.org

A highly promising future direction is the advancement of transition-metal-catalyzed asymmetric hydrogenation. semanticscholar.orgrsc.org The hydrogenation of unsaturated morpholine (B109124) precursors using chiral catalysts, such as rhodium complexes with bisphosphine ligands, has shown the ability to produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields. semanticscholar.orgrsc.org Continued research will likely focus on developing new catalysts that are more robust, require lower loadings, and are effective for a wider range of substituted dehydromorpholines to access compounds like 3-methylmorpholine (B1346471) derivatives.

Furthermore, exploration of novel cyclization strategies remains a key objective. This includes intramolecular reactions that establish the chiral center during the ring-forming step, such as organocatalyzed intramolecular aza-Michael additions. semanticscholar.org Electrochemical methods also present a novel frontier for synthesizing functionalized morpholines. acs.org For instance, electrochemical intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols has been developed to create CF3-containing morpholine derivatives under mild conditions. acs.org Future work could adapt these electrochemical principles to forge the specific stereocenter found in this compound, offering a green and efficient synthetic alternative. The goal is to move beyond classical methods towards atom-economical processes that minimize waste and maximize efficiency. uniurb.it

Exploration of Emerging Catalytic Applications and Systems

Beyond its role as a synthetic target, the this compound scaffold holds significant potential as a component in novel catalytic systems. The inherent chirality and structural features of the morpholine ring make it an attractive framework for designing new chiral ligands, auxiliaries, and organocatalysts. ru.nl

Future research is expected to explore the use of L-3-methylmorpholine derivatives (obtained after deprotection) as chiral ligands for a variety of metal-catalyzed reactions. Ruthenium complexes, for example, are known for their diverse catalytic applications, including hydrogenation, dehydrogenation, and the synthesis of N-heterocycles. arabjchem.org Incorporating a chiral morpholine ligand could induce high levels of asymmetry in these transformations. Similarly, the development of metal-free catalytic systems is a growing area of interest, and chiral morpholines could serve as effective organocatalysts for various reactions. rsc.org

The role of morpholine derivatives as activators or bases in catalytic cycles is also an area ripe for exploration. For example, N-methylmorpholine has been used as an assistant in cobalt-catalyzed asymmetric 1,4-addition reactions, where it is believed to help generate the active enolate intermediate. snnu.edu.cn Investigating how the stereochemistry of a chiral morpholine like the L-3-methyl derivative could influence the stereochemical outcome of such reactions is a logical next step. This could lead to the development of dual-function catalysts where the morpholine unit not only acts as a base but also as the primary source of chirality.

Integration of Advanced Computational Modeling for Rational Design in Synthesis and Catalysis

The integration of computational chemistry is set to revolutionize the rational design of synthetic routes and catalytic systems for complex molecules like this compound. Computational modeling provides profound insights into reaction mechanisms, transition state geometries, and non-covalent interactions that govern stereoselectivity. snnu.edu.cnnih.gov

In the context of synthesis, computational tools can be used to predict the most energetically favorable reaction pathways, screen potential catalysts, and understand the origins of enantioselectivity in reactions like asymmetric hydrogenation. semanticscholar.org By modeling the interaction between the substrate and a chiral catalyst, researchers can rationally modify the catalyst structure to enhance its performance. For instance, understanding the mechanism of existing catalysts through techniques like High-Resolution Mass Spectrometry (HRMS) and single-crystal structure analysis, complemented by computational studies, can reveal the nature of the active catalytic species—whether it's a monomeric or dimeric complex—and explain phenomena like nonlinear effects. snnu.edu.cn

For catalytic applications, modeling can guide the design of new chiral ligands based on the L-3-methylmorpholine framework. By simulating the binding of these potential ligands to various metal centers and modeling the subsequent catalytic cycle for a target reaction, researchers can pre-select the most promising candidates for experimental validation. mdpi.com This in-silico screening process can significantly accelerate the discovery of new, highly efficient, and selective catalysts, reducing the time and resources spent on empirical trial-and-error approaches. nih.gov

Applications in Emerging Synthetic Technologies (e.g., Flow Chemistry, Solid-Phase Synthesis)

The unique structural features of this compound, particularly the presence of the Boc protecting group, make it highly suitable for integration into modern synthetic technologies like flow chemistry and solid-phase synthesis (SPS).

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. unimib.it The synthesis of chiral amines and heterocycles is an area where flow technology is making significant inroads. Biocatalytic reductions using imine reductases (IREDs) to produce chiral cyclic amines have been successfully implemented in continuous-flow reactors, achieving high conversions and impressive space-time yields. acs.org Future work could focus on adapting or developing chemo- or biocatalytic methods for the synthesis of this compound in a continuous flow setup. The use of immobilized enzymes or catalysts in packed-bed reactors is a particularly promising strategy for creating sustainable and efficient manufacturing processes. acs.orguu.nl

Solid-Phase Synthesis: Solid-phase synthesis (SPS) is the cornerstone technology for the automated synthesis of peptides and other oligomers. researchgate.net The Boc (tert-butyloxycarbonyl) protecting group is a foundational element of one of the major strategies in solid-phase peptide synthesis (SPPS). researchgate.netgoogle.com The presence of the Boc group on this compound makes it an ideal building block for incorporation into peptides or peptidomimetics on a solid support. This allows for the precise placement of a chiral morpholine constraint within a larger molecule, a common strategy for developing therapeutic agents. The Boc group is typically removed with acid, making it orthogonal to the base-labile Fmoc protecting group, which provides significant flexibility in designing complex synthetic schemes on a solid phase. researchgate.netgoogle.com Future research will likely see the expanded use of this compound and similar chiral building blocks in the combinatorial synthesis of compound libraries for drug discovery. researchgate.net

Compound Reference Table

| Common Name | IUPAC Name | Other Names |

| This compound | tert-butyl (3S)-3-methylmorpholine-4-carboxylate | (S)-N-Boc-3-methylmorpholine sigmaaldrich.cn |

| (R)-N-Boc-3-methylmorpholine | tert-butyl (3R)-3-methylmorpholine-4-carboxylate | - |

| N-methylmorpholine | 4-methylmorpholine | NMM |

| Fmoc | Fluorenylmethyloxycarbonyl | - |

| Boc | tert-butyloxycarbonyl | t-butyloxycarbonyl google.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for L-N-Boc-3-methylmorpholine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of Boc-protected morpholine derivatives typically involves substitution and reduction steps. For example, substituting halogenated intermediates with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) followed by Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in THF with catalytic DMAP can yield the desired product. Reaction efficiency depends on temperature control and stoichiometric ratios of reagents, as deviations may lead to side reactions like over-alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate high-purity product .

Q. How should this compound be stored to maintain stability during long-term research use?

- Methodological Answer : Store the compound at –20°C under inert gas (argon or nitrogen) to prevent degradation of the Boc group. Moisture-sensitive intermediates should be kept in sealed, desiccated containers. Periodic NMR analysis (e.g., monitoring for Boc deprotection via ¹H-NSR signals at ~1.4 ppm for tert-butyl groups) is advised to verify stability .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of LC-MS (to confirm molecular weight and purity), ¹H/¹³C-NMR (to verify stereochemistry and functional groups), and FT-IR (to detect carbonyl stretching vibrations ~1700 cm⁻¹ for the Boc group). For enantiomeric purity, chiral HPLC with a cellulose-based column and hexane/isopropanol mobile phase is recommended .

Advanced Research Questions